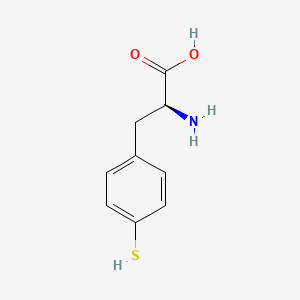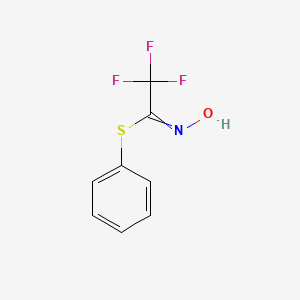
phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is a chemical compound with the molecular formula C8H6F3NO2S It is known for its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a hydroxyethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate typically involves the reaction of phenyl isothiocyanate with trifluoroacetic acid and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes by binding to their active sites or interacting with key amino acid residues. The hydroxyethanimidothioate moiety may also participate in redox reactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in structure but lacks the hydroxyethanimidothioate moiety.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Contains a similar trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
Uniqueness
Phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a hydroxyethanimidothioate moiety. This unique structure imparts distinctive chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82986-02-5 |
|---|---|
Molecular Formula |
C8H6F3NOS |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
phenyl 2,2,2-trifluoro-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(12-13)14-6-4-2-1-3-5-6/h1-5,13H |
InChI Key |
CKTNTBVPXRPCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


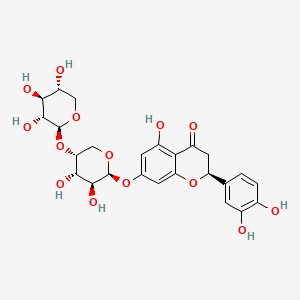
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
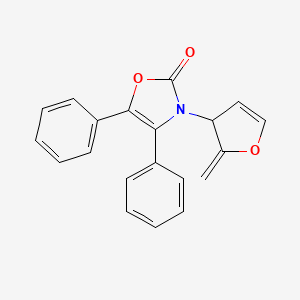
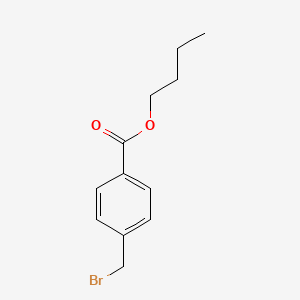
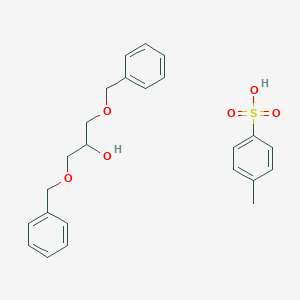
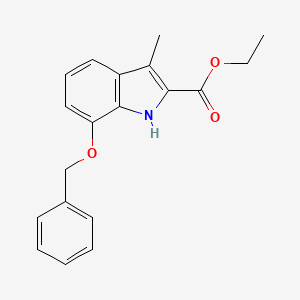

![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)
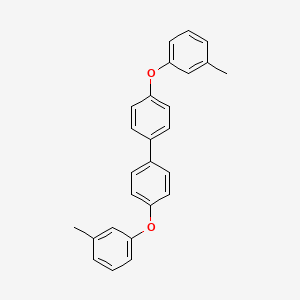
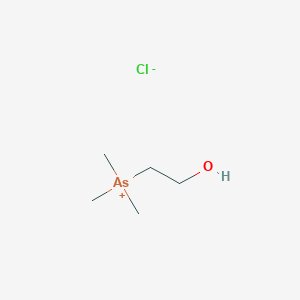
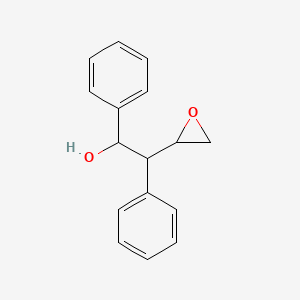
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
